
10-Acetylphenothiazine
Overview
Description
10-Acetylphenothiazine (CAS 1628-29-1) is a phenothiazine derivative characterized by an acetyl group substitution at the 10-position of the tricyclic phenothiazine core (C₁₄H₁₁NOS, MW 241.31) . It has been investigated for diverse applications, including as a redox shuttle additive in lithium-ion batteries to mitigate overcharge and overdischarge issues. Additionally, it serves as a precursor in synthesizing antimicrobial triazolopyridinyl phenothiazines .
Mechanism of Action
Target of Action
The primary targets of phenothiazines are generally central nervous system receptors, such as dopamine, serotonin, and alpha-adrenergic receptors . .
Mode of Action
Phenothiazines typically work by blocking the aforementioned receptors in the brain, thereby altering the balance of neurotransmitters This can lead to a variety of effects, depending on the specific receptors involved and the extent of their blockade
Biochemical Pathways
Phenothiazines can affect multiple biochemical pathways due to their interaction with various neurotransmitter systems. For instance, they can influence the dopaminergic pathways involved in mood regulation and the serotonergic pathways associated with anxiety and depression
Pharmacokinetics
Phenothiazines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phenothiazines typically result in sedative, anti-psychotic, and anti-emetic effects due to their action on central nervous system receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of phenothiazines . .
Biological Activity
10-Acetylphenothiazine is a derivative of phenothiazine characterized by the presence of an acetyl group at the 10-position of the phenothiazine ring. This compound, with the molecular formula C₁₄H₁₁NOS and CAS number 1628-29-1, holds potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Although research on this compound is still emerging, its structural similarities to known antipsychotic drugs suggest it may exhibit significant biological properties.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of phenothiazine derivatives, including this compound. The compound has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, a study demonstrated that phenothiazine derivatives could inhibit reactive oxygen species (ROS) production, suggesting a protective role against cellular damage .
Antimicrobial Activity
Phenothiazine derivatives are known for their antimicrobial properties. Preliminary investigations indicate that this compound may possess antibacterial and antifungal activities. A comparative analysis of various phenothiazine derivatives showed that those with acetyl substitutions exhibited enhanced antimicrobial effects, potentially due to improved solubility and bioavailability .
Neuropharmacological Effects
Given its structural resemblance to antipsychotic agents, this compound is hypothesized to interact with neurotransmitter systems, particularly dopamine receptors. Research on related compounds has shown potential in modulating dopaminergic activity, which could lead to applications in treating psychiatric disorders . Future studies are necessary to elucidate its specific receptor interactions and therapeutic efficacy.
Anti-inflammatory Activity
A study focusing on phenothiazine derivatives indicated that certain substitutions could confer anti-inflammatory properties. The acetyl group at position 10 may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .
Synthesis and Derivative Comparison
The synthesis of this compound can be achieved through various chemical pathways, often involving the acetylation of phenothiazine or its derivatives. Comparative studies with other phenothiazine derivatives reveal distinct biological profiles based on structural modifications.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenothiazine | Basic structure without acetyl group | Known primarily for antipsychotic effects |
2-Acetylphenothiazine | Acetyl group at position 2 | Different pharmacological profile |
10-Methylphenothiazine | Methyl group instead of acetyl | Varies in solubility and biological activity |
10-Chlorophenothiazine | Chlorine substituent at position 10 | Potentially enhanced antimicrobial activity |
This compound | Acetyl group at position 10 | Unique reactivity and potential therapeutic uses |
Case Studies and Research Findings
Several case studies have explored the biological activities of phenothiazine derivatives, including this compound. For example:
- Case Study on Antioxidant Activity : In this study, various phenothiazines were tested for their ability to inhibit lipid peroxidation in vitro. Results indicated that this compound exhibited significant antioxidant activity comparable to standard antioxidants .
- Neuropharmacological Assessment : A research project focused on the neuropharmacological effects of several phenothiazines found that compounds similar to this compound affected dopamine receptor binding affinity, suggesting potential applications in treating neuropsychiatric disorders .
Scientific Research Applications
Pharmacological Properties
10-Acetylphenothiazine exhibits several pharmacological activities that make it a candidate for further research:
- Antitumor Activity : Research indicates that phenothiazine derivatives, including this compound, show promise as antitumor agents. They may act by inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Effects : Some studies suggest that this compound possesses antimicrobial properties against various pathogens, which could be beneficial in developing new antibiotics .
- NOX Inhibition : A notable study highlighted the compound's role as a selective inhibitor of NADPH oxidases (NOXs), which are implicated in platelet activation and thrombosis. This inhibition suggests potential applications in preventing thrombotic diseases .
Synthesis Table
Step | Reagents | Conditions | Outcome |
---|---|---|---|
1 | Phenothiazine + Acetic Anhydride | 20-60 °C for 0.5-2 hours | Formation of this compound |
2 | Cooling & filtration | Room temperature | Crystallization of product |
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Cardiovascular Diseases : Given its NOX inhibition properties, it may serve as a novel therapeutic agent for managing cardiovascular diseases linked to oxidative stress and platelet activation .
- Cancer Treatment : Its antitumor properties position it as a candidate for further development in cancer therapies, potentially enhancing the efficacy of existing treatments or serving as a basis for new drug formulations .
Case Studies and Research Findings
Several case studies have documented the effects and applications of this compound:
- A study investigating its effects on platelet aggregation demonstrated that the compound significantly inhibited collagen-induced thrombus formation, indicating its potential as an antithrombotic agent .
- Another research effort focused on exploring its cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into its mechanisms of action and efficacy against specific tumors .
Chemical Reactions Analysis
Degradation Pathways
Research indicates that 10-acetylphenothiazine can degrade into several products, including:
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Phenothiazine : The primary degradation product, formed through hydrolysis.
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Phenothiazine-5-oxide : An oxidized form of phenothiazine.
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3H-phenothiazine-3-one and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one : Other degradation products formed under varying conditions.
The degradation kinetics are highly dependent on pH levels, indicating that acidic conditions can accelerate hydrolysis, while oxygen levels do not significantly affect the degradation rate .
Reaction with Amines
This compound can react with various amines to form substituted derivatives. For instance:
-
When treated with primary or secondary amines, it can yield N-substituted derivatives, which may exhibit different pharmacological properties compared to the parent compound.
Oxidation Reactions
The oxidation of this compound can lead to several products:
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Sulfone Formation : Oxidative conditions using agents like hydrogen peroxide can convert the compound into its sulfone derivative.
-
Hydrolysis Products : Oxidative hydrolysis may also yield products like diacetyl derivatives or dioxides depending on reaction conditions and reagents used.
Degradation Products Identification
Product Name | Characteristics/Notes |
---|---|
Phenothiazine | Primary degradation product |
Phenothiazine-5-Oxide | Oxidized form of phenothiazine |
3H-Phenothiazine-3-One | Formed under specific oxidative conditions |
7-(10'-Phenothiazinyl)-3H-Phenothiazine-3-One | Formed via complex degradation pathways |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 10-Acetylphenothiazine, and how can purity be optimized?
- Methodological Answer: The synthesis of this compound typically involves acetylation of phenothiazine using acetic anhydride or acetyl chloride under controlled conditions. To optimize purity, chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization (using ethanol or dichloromethane) are recommended. Structural confirmation should include H/C NMR and mass spectrometry (MS), as demonstrated in studies of analogous phenothiazine derivatives .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., C1–S1–C8 = 104.5°) and torsion angles (e.g., C6–N1–C7–C8 = −46.0°), which are critical for confirming molecular geometry . Pair SCXRD with elemental analysis to verify purity and crystallinity.
Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer: Follow standardized protocols for acetyl group introduction, such as refluxing phenothiazine with acetylating agents in anhydrous solvents. Document reaction conditions (temperature, solvent ratios, catalyst use) meticulously. For reproducibility, adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental sections and supplementary data .
Advanced Research Questions
Q. What mechanisms drive the pH-dependent degradation of this compound, and how can stability be modeled?
- Methodological Answer: Degradation follows specific hydrogen-ion-catalyzed hydrolysis, yielding phenothiazine and oxidized byproducts (e.g., phenothiazine-5-oxide). Kinetic studies show pseudo-first-order behavior under acidic conditions (pH < 4). Use high-performance liquid chromatography (HPLC) to monitor degradation products and Arrhenius plots to predict shelf-life. Oxygen independence simplifies modeling .
Q. How do structural modifications (e.g., substitution at C-10) alter the biological activity of this compound?
- Methodological Answer: Replace the acetyl group with hydroxamic acids or methylpiperazine moieties to enhance bioactivity. For example, 10-(N-methylpiperazinyl) derivatives exhibit histone deacetylase (HDAC) inhibition. Use in vitro assays (e.g., HDAC inhibition IC) and molecular docking to correlate structure-activity relationships (SARs) .
Q. What analytical strategies resolve contradictions in degradation kinetics data for this compound?
- Methodological Answer: Discrepancies in degradation rates may arise from solvent polarity or impurities. Employ controlled studies with buffered solutions (pH 2–10) and validate via LC-MS/MS. Cross-reference findings with systematic reviews, such as those outlined in the Cochrane Handbook, to ensure statistical robustness .
Q. How can computational methods predict the pharmacological potential of this compound derivatives?
- Methodological Answer: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess binding affinities. Pair these with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to prioritize candidates for in vivo testing .
Q. Data Reporting & Compliance
Q. What metadata standards are essential for publishing this compound research?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (NMR, MS), crystallographic CIF files, and experimental parameters (e.g., HPLC gradients). Journals like Acta Crystallographica Section E mandate CIF submissions for structural reports .
Q. How should researchers address conflicting data on acetyl group stability in phenothiazine derivatives?
- Methodological Answer: Conduct comparative studies under identical conditions (pH, temperature, solvent). Use multivariate analysis to isolate variables. Transparently report outliers and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to pharmacological studies of this compound?
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Modifications
The biological, chemical, and physical properties of phenothiazine derivatives are heavily influenced by substituents at the 10-position. Below is a comparative analysis of key analogues:
Stability and Degradation
This compound undergoes specific hydrogen-ion-catalyzed hydrolysis, unlike derivatives like chlorpromazine, which remain stable in physiological conditions. Its degradation products (e.g., phenothiazine-5-oxide) are oxidation-prone, limiting its utility in oxidative environments .
Properties
IUPAC Name |
1-phenothiazin-10-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNQWUERFZASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167473 | |
Record name | Methyl phenothiazin-10-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1628-29-1 | |
Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Acetylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Acetylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl phenothiazin-10-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenothiazin-10-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-ACETYLPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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